molecular formula C11H16ClNO2 B6178772 2-methyl-4-(oxolan-3-yloxy)aniline hydrochloride CAS No. 2613384-24-8

2-methyl-4-(oxolan-3-yloxy)aniline hydrochloride

Cat. No.: B6178772
CAS No.: 2613384-24-8
M. Wt: 229.7
InChI Key:
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Description

2-methyl-4-(oxolan-3-yloxy)aniline hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl. It is known for its unique structure, which includes a tetrahydrofuran ring attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(oxolan-3-yloxy)aniline hydrochloride typically involves the reaction of 2-methyl-4-nitroaniline with tetrahydrofuran in the presence of a suitable catalyst. The nitro group is reduced to an amine, and the tetrahydrofuran ring is introduced via an etherification reaction. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(oxolan-3-yloxy)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and other aromatic compounds .

Scientific Research Applications

2-methyl-4-(oxolan-3-yloxy)aniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-(oxolan-3-yloxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrahydrofuran ring and aniline moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-(tetrahydrofuran-3-yloxy)aniline
  • 4-(oxolan-3-yloxy)aniline hydrochloride
  • 2-methyl-4-(oxolan-2-yloxy)aniline hydrochloride

Uniqueness

2-methyl-4-(oxolan-3-yloxy)aniline hydrochloride is unique due to the specific position of the tetrahydrofuran ring and the presence of the methyl group on the aniline ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

2613384-24-8

Molecular Formula

C11H16ClNO2

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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